molecular formula C5H9NO3 B106372 Morpholine-3-carboxylic Acid CAS No. 77873-76-8

Morpholine-3-carboxylic Acid

Cat. No. B106372
CAS RN: 77873-76-8
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-UHFFFAOYSA-N
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Description

Morpholine-3-carboxylic acid is a chemical compound that has garnered attention due to its utility in the field of medicinal chemistry and as an intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a morpholine ring, which is a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxylic acid functional group at the 3-position of the ring.

Synthesis Analysis

The synthesis of morpholine-3-carboxylic acid and its derivatives has been explored through various synthetic routes. One approach involves the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, which includes steps such as reductive amination, intramolecular acetalization, and ester hydrolysis . Another method describes the synthesis of optically active 3-morpholinecarboxylic acid via the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol . Additionally, diastereoselective protocols have been developed for synthesizing 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives . A novel strategy for synthesizing substituted morpholines from enantiomerically pure amino alcohols using a Pd-catalyzed carboamination reaction has also been reported .

Molecular Structure Analysis

The molecular structure of morpholine-3-carboxylic acid derivatives has been elucidated using various spectroscopic techniques. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was characterized by UV, FT-IR, 1H, and 13C NMR spectroscopy . Density functional theory (DFT) calculations, including the analysis of intermolecular interactions and nonlinear optical properties, have been employed to gain deeper insights into the molecular structure and electronic properties of these compounds .

Chemical Reactions Analysis

Morpholine-3-carboxylic acid derivatives have been utilized in a variety of chemical reactions. The Ugi three-component reaction has been used to synthesize 5-substituted morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity . Click chemistry has been applied to create 1,2,3-triazolyl methyl ester analogues of morpholine-3-carboxylic acid, which have shown promising antibacterial activity . Furthermore, the synthesis of bridged bicyclic morpholine amino acids has been achieved, which could serve as compact modules in medicinal chemistry10.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-3-carboxylic acid derivatives are influenced by the morpholine ring and the substituents attached to it. These properties are crucial for their application in medicinal chemistry, as they can affect the solubility, stability, and bioavailability of the compounds. The optical purity of the synthesized enantiomers has been confirmed by HPLC analysis . The thermal behavior, including heat capacity, entropy, and enthalpy change, has been calculated for a novel morpholine derivative, providing insights into its stability and reactivity . The electronic properties, such as the energy gap, electronegativity, and electrophilicity indices, have also been computed using DFT, which are important for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

Synthesis and Peptidomimetic Chemistry

Morpholine-3-carboxylic acid has been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound is created through a practical synthetic route and is compatible with solid-phase peptide synthesis, indicating its potential application in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Antibacterial Activity

A series of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues have been synthesized and found to exhibit antibacterial activity. This demonstrates the compound's potential in developing new antibacterial agents (Narsimha et al., 2014).

Inhibitor Synthesis

Morpholine-3-carboxylic acid derivatives have been used in the synthesis of potent inhibitors, like cathepsin S inhibitors. These compounds have shown potential in various therapeutic applications (Latli et al., 2012).

Photo-Electrocatalytic Applications

The synthesis of morpholine-3-carboxylic acid derivatives has been explored for applications in the biomedical and photo-electrocatalytic fields. These compounds have been modified to improve dye aggregation tendency, enhancing their suitability for such applications (Tiravia et al., 2022).

Corrosion Inhibition

Morpholine-3-carboxylic acid has been studied for its efficiency as a corrosion inhibitor. This research indicates its potential application in protecting metals in various industrial processes (Agarwal & Landolt, 1998).

Synthesis of Biodegradable Polyesteramides

The compound has been used in synthesizing polyesteramides with pendant functional groups. These biodegradable materials have potential applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).

Medicinal Chemistry

Morpholine-3-carboxylic acid derivatives have been synthesized as compact modules for medicinal chemistry, offering potential to modulate the properties of drug candidates and introduce new intellectual properties (Kou et al., 2017).

Safety And Hazards

Morpholine-3-carboxylic Acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391607
Record name Morpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-3-carboxylic Acid

CAS RN

77873-76-8
Record name Morpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Morpholinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-([4-2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid, methyl ester (0.1 g, 0.28 mmol) in 2.4 mL of THF:methanol:water [4:1:1] was cooled in an ice bath and 2N LiOH (0.3 mL, 0.59 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After evaporating the solvent, the residue was diluted with ether and filtered. The solid was dissolved in water, neutralized with 1N HCl to pH˜3 and extracted with dichloromethane. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated to give 0.06 g of 4-[4-(2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid. Yield˜69.8%. mp 40-42° C. Electrospray Mass Spec 338.1(M−H)−.
Quantity
0.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
2.4 mL
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0.3 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
F Sladojevich, A Trabocchi… - The Journal of Organic …, 2007 - ACS Publications
… pure Boc-morpholine-3-carboxylic acid from the … morpholine-3-carboxylic acid, has been proposed recently. … chemistry, we envisioned morpholine-3-carboxylic acid coming from the …
Number of citations: 41 pubs.acs.org
S Narsimha, T Ranjith Kumar… - Medicinal Chemistry …, 2014 - Springer
… A series of new 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues were … reaction between propargyl ester of morpholine-3-carboxylic acid and aryl azides. The …
Number of citations: 38 link.springer.com
M Penso, F Foschi, S Pellegrino, A Testa… - The Journal of Organic …, 2012 - ACS Publications
Two diastereoselective and straightforward protocols for the high-yielding synthesis of 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters were realized in …
Number of citations: 23 pubs.acs.org
A Trabocchi, F Sladojevich… - … , Biological, and Chemical …, 2009 - Wiley Online Library
… The conformational analysis by NMR, IR, and molecular modeling of tetrapeptides containing morpholine-3-carboxylic acid (Mor) as a proline surrogate is presented. The relationship …
Number of citations: 14 onlinelibrary.wiley.com
A Tzara, D Xanthopoulos, AP Kourounakis - ChemMedChem, 2020 - Wiley Online Library
… After that, formation of either 3-cyano-morpholine or morpholine-3-carboxylic acid was obtained with respective conditions shown in Scheme 28A. These two derivatives were the …
Q Ren, X Liu, G Yan, B Nie, Z Zou, J Li… - Journal of Medicinal …, 2018 - ACS Publications
… , (S)-morpholine-3-carboxylic acid, the C4 R-… morpholine-3-carboxylic acid analogue demonstrated better anti-HBV activity than the corresponding (R)-morpholine-3-carboxylic acid …
Number of citations: 30 pubs.acs.org
F Sladojevich - 2009 - flore.unifi.it
… part introduces a new strategy for the preparation of morpholines strating from βhydroxy-α-amino acids which is described together with an application of morpholine-3carboxylic acid as …
Number of citations: 2 flore.unifi.it
I Bonilla-Landa, JL Viveros-Ceballos… - Tetrahedron: Asymmetry, 2014 - Elsevier
… cation 10 is in agreement with the nucleophilic addition of diethyl phosphite to 2-methoxylated proline 29a and the allylation of a 3-methoxylated morpholine-3-carboxylic acid derivative…
Number of citations: 19 www.sciencedirect.com
M Laars, H Raska, M Lopp, T Kanger - Tetrahedron: Asymmetry, 2010 - Elsevier
… Since the best enantioselectivity, shortest reaction time and highest yield were obtained with the sodium salt of morpholine-3-carboxylic acid 3, we also tested other cyclic amino acid …
Number of citations: 14 www.sciencedirect.com
I Ilisz, D Tourwé, DW Armstrong… - … Biological, and Chemical …, 2006 - Wiley Online Library
… The amino acids investigated were pyrrolidine-2-carboxylic acid, piperidine-2-carboxylic acid, piperazine-2-carboxylic acid, morpholine-3-carboxylic acid, and thiomorpholine-3-carbox…
Number of citations: 22 onlinelibrary.wiley.com

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